molecular formula C21H15BrN2O3S B12502907 3-(4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)benzaldehyde

3-(4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)benzaldehyde

Cat. No.: B12502907
M. Wt: 455.3 g/mol
InChI Key: VQPHGIKDKUNGLJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)benzaldehyde typically involves multiple steps. One common method includes the following steps :

    Starting Material: 4-bromo-1H-pyrrolo[2,3-b]pyridine.

    Tosylation: The starting material is reacted with tosyl chloride (TsCl) in the presence of a base such as sodium hydroxide (NaOH) and a phase transfer catalyst like tetrabutylammonium hydrogen sulfate (Bu4NHSO4) in dichloromethane (CH2Cl2) to form 4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine.

    Formylation: The tosylated product is then subjected to formylation using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Stille coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts and appropriate ligands in the presence of bases like potassium carbonate (K2CO3).

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Coupling: Complex organic molecules with extended conjugation or functionalization.

Scientific Research Applications

3-(4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)benzaldehyde has several applications in scientific research :

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways . For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)benzaldehyde is unique due to the presence of both a tosyl group and an aldehyde group, which provide distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C21H15BrN2O3S

Molecular Weight

455.3 g/mol

IUPAC Name

3-[4-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-2-yl]benzaldehyde

InChI

InChI=1S/C21H15BrN2O3S/c1-14-5-7-17(8-6-14)28(26,27)24-20(16-4-2-3-15(11-16)13-25)12-18-19(22)9-10-23-21(18)24/h2-13H,1H3

InChI Key

VQPHGIKDKUNGLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C4=CC=CC(=C4)C=O

Origin of Product

United States

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